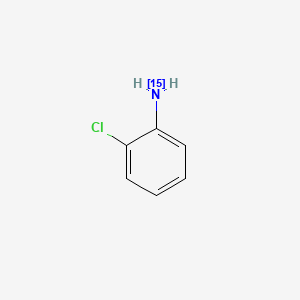

2-Chloroaniline-15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloroaniline-15N is a nitrogenous organic compound with the molecular formula C6H6Cl15N. It is a stable isotope-labeled compound, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in various fields of scientific research, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloroaniline-15N can be synthesized through the halogenation of aniline-15NThe reaction typically occurs in the presence of a halogenating agent such as chlorine gas or sodium hypochlorite under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated control systems enhances the efficiency and safety of the production process .

化学反应分析

Types of Reactions: 2-Chloroaniline-15N undergoes various chemical reactions, including:

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under basic conditions.

Major Products:

Oxidation: 2-Chloronitrobenzene

Reduction: 2-Chloroaniline, 2-Chlorocyclohexylamine

Substitution: Various substituted aniline derivatives.

科学研究应用

2-Chloroaniline-15N is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

作用机制

The mechanism of action of 2-Chloroaniline-15N involves its interaction with molecular targets through various pathways. In biological systems, the compound can be incorporated into metabolic pathways, allowing researchers to trace nitrogen utilization and transformation. The presence of the nitrogen-15 isotope provides a unique marker that can be detected using NMR spectroscopy, enabling detailed analysis of molecular interactions and dynamics .

相似化合物的比较

2-Chloroaniline: The non-isotope-labeled version of 2-Chloroaniline-15N, used in similar applications but lacks the unique tracing capabilities of the nitrogen-15 isotope.

3-Chloroaniline: An isomer with the chlorine atom in the meta position, used in the synthesis of dyes and pharmaceuticals.

4-Chloroaniline: Another isomer with the chlorine atom in the para position, also used in dye and pharmaceutical production.

Uniqueness: this compound is unique due to the presence of the nitrogen-15 isotope, which allows for advanced analytical techniques such as NMR spectroscopy. This makes it particularly valuable in research applications where tracing nitrogen pathways and studying molecular interactions are crucial .

生物活性

2-Chloroaniline-15N, a stable isotope-labeled derivative of 2-chloroaniline, has garnered attention in biological and chemical research due to its unique properties. This compound serves as a valuable tool for tracing nitrogen pathways in biological systems, and its biological activity has been studied across various domains, including toxicology, pharmacology, and environmental science.

This compound is characterized by the presence of a chlorine atom attached to the aniline structure, with the nitrogen atom labeled with the stable isotope 15N. This labeling allows for enhanced detection and tracking in biochemical assays, particularly through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The mechanism of action involves the incorporation of this compound into metabolic pathways, facilitating the study of nitrogen utilization and transformation in living organisms.

Chemical Reactions

The compound undergoes several significant chemical reactions:

- Oxidation : Converts to 2-chloronitrobenzene using oxidizing agents like potassium permanganate.

- Reduction : Can yield 2-chloroaniline or further reduce to form derivatives like 2-chlorocyclohexylamine.

- Substitution : The chlorine atom can be replaced by various functional groups through nucleophilic substitution reactions.

Toxicity Profile

Research indicates that this compound exhibits several toxicological effects. In studies involving animal models, exposure to this compound has resulted in:

- Hematotoxicity : Increased levels of methemoglobin were observed, indicating potential damage to erythrocytes. The lowest observed adverse effect level (LOAEL) was determined at 10 mg/kg body weight per day .

- Clinical Symptoms : Symptoms included cyanosis, tremors, and respiratory irregularities. Autopsy findings often revealed significant changes in organ weights, particularly the spleen and liver .

Case Studies

- Acute Inhalation Toxicity : A study exposed rats to varying concentrations of 2-chloroaniline aerosol. The LC50 was found to be 6.1 mg/L air, with clinical signs including inactivity and exophthalmos noted at higher doses .

- Genotoxicity Assessments : Various in vitro studies have shown mixed results regarding the genotoxic potential of this compound. While some assays reported negative results for mutagenicity in Salmonella typhimurium, positive results were noted in clastogenicity assays .

Applications in Research

The stable isotope labeling of this compound makes it particularly useful for:

- Metabolic Studies : Tracing nitrogen pathways helps elucidate metabolic processes in organisms.

- Pharmaceutical Development : It serves as a precursor in synthesizing pharmaceutical compounds.

- Environmental Monitoring : The compound's behavior in ecosystems can be studied through its interactions with humic substances, providing insights into environmental fate .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Chloroaniline | C6H6ClN | Toxicity similar but lacks isotope tracing capability | Non-isotopically labeled |

| 3-Chloroaniline | C6H6ClN | Used in dye synthesis | Isomer with different properties |

| 4-Chloroaniline | C6H6ClN | Similar applications in pharmaceuticals | Another isomer variant |

属性

IUPAC Name |

2-chloro(15N)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRQHGQIJBRMN-VJJZLTLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What structural information about 2-chloroaniline-15N can be derived from its proton magnetic resonance spectrum?

A1: The proton magnetic resonance (PMR) spectrum of this compound, analyzed at varying temperatures and solvents, provides valuable information about its structure []. Key findings include:

- Non-planarity of the amino group: The long-range couplings observed between the amino protons and all ring protons, combined with the one-bond 15N–H couplings and two-bond H–H couplings within the amino group, suggest a non-planar geometry for the -NH2 group [].

- Fast rotation around the C-N bond: The spectra indicate fast rotation around the carbon-nitrogen bond in this compound, even at low temperatures [].

- Coupling constants: The study successfully determined the signs and magnitudes of coupling constants, including long-range couplings between amino protons and ring protons, as well as couplings between ring protons and the 15N atom []. This data provides valuable insights into the electronic environment and interactions within the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。